molecular formula C8H9NO5S B13555287 Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate

Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate

Cat. No.: B13555287
M. Wt: 231.23 g/mol
InChI Key: HEQVGSYZKGMQGC-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate is a pyridine derivative characterized by three key substituents: a hydroxyl (-OH) group at position 2, a methanesulfonyl (-SO₂CH₃) group at position 5, and a methyl ester (-COOCH₃) at position 3. This compound’s structure combines aromaticity (from the pyridine ring) with polar and electron-withdrawing groups, which influence its physicochemical properties, such as solubility, acidity, and reactivity.

Properties

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

methyl 5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H9NO5S/c1-14-8(11)6-3-5(15(2,12)13)4-9-7(6)10/h3-4H,1-2H3,(H,9,10)

InChI Key

HEQVGSYZKGMQGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the hydroxyl, methanesulfonyl, and carboxylate groups through specific reagents and reaction conditions. For instance, the hydroxyl group can be introduced via hydroxylation reactions, while the methanesulfonyl group can be added using methanesulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and controlled reaction environments to optimize the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the methanesulfonyl group can produce sulfonamide derivatives.

Scientific Research Applications

Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of proteins and nucleic acids, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate is compared below with analogous compounds from the literature.

Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate ()

  • Structure : A decahydro-1,6-naphthyridine core with a sulfanylidene (-S) group at position 2 and an ethyl ester (-COOCH₂CH₃) at position 5.
  • Key Differences: Heterocycle: The naphthyridine scaffold is bicyclic and saturated, contrasting with the monocyclic aromatic pyridine in the target compound. Substituents: The sulfanylidene group (-S) is less polar than the methanesulfonyl (-SO₂CH₃) group, reducing solubility in polar solvents. Hydrogen Bonding: The hydroxyl group in the target compound enables stronger hydrogen bonding compared to the thioether group in the naphthyridine derivative .

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid ()

  • Structure : A pyrrolidone (5-membered lactam) with a methyl group at position 1 and a carboxylic acid (-COOH) at position 3.
  • Key Differences: Heterocycle: Pyrrolidone is non-aromatic and contains an amide group, unlike the aromatic pyridine ring. Functional Groups: The carboxylic acid (-COOH) in this compound is more acidic (pKa ~4-5) than the methyl ester (-COOCH₃) in the target compound (pKa ~8-10). Reactivity: The lactam structure participates in ring-opening reactions, whereas the pyridine ring in the target compound is more stable under basic conditions .

General Pyridine Derivatives

  • Hydrogen Bonding : The hydroxyl group at position 2 in the target compound enhances intermolecular hydrogen bonding, as observed in crystal structures of similar pyridine derivatives analyzed via SHELX software .
  • Electron-Withdrawing Effects : The methanesulfonyl group at position 5 increases the electron-deficient nature of the pyridine ring, making it more reactive toward nucleophilic substitution compared to analogs with alkyl or thioether groups .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Hydrogen Bonding Capacity Solubility (Polar Solvents)
This compound C₈H₉NO₅S -OH, -SO₂CH₃, -COOCH₃ High (due to -OH) Moderate
Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate () C₁₁H₁₇NO₂S -S, -COOCH₂CH₃ Low Low
1-Methyl-5-oxopyrrolidine-3-carboxylic acid () C₆H₉NO₃ -COOCH₃ (ester), -CH₃ Moderate (amide and acid) High

Research Findings

  • Crystallography : Structural analysis of pyridine derivatives like the target compound often employs SHELX software for refinement, as demonstrated in studies of naphthyridine analogs .
  • Hydrogen Bonding : The hydroxyl group in the target compound forms robust O–H···N and O–H···O bonds, as predicted by graph-set analysis (). This contrasts with sulfur-containing analogs, where weaker S···H interactions dominate .
  • Solubility: The methanesulfonyl group enhances water solubility compared to non-polar substituents, though ester groups reduce solubility relative to carboxylic acids .

Biological Activity

Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate (commonly referred to as MHS) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

MHS is characterized by the following chemical structure:

  • Molecular Formula : C₉H₉NO₄S
  • Molecular Weight : 215.24 g/mol

The compound features a pyridine ring substituted with a methanesulfonyl group and a carboxylate moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of MHS against various bacterial strains. The results indicate that MHS exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Bacillus cereus1816 µg/mL
Escherichia coli1064 µg/mL
Pseudomonas aeruginosa1232 µg/mL

The compound showed the highest activity against Bacillus cereus , indicating its potential as an antibacterial agent in therapeutic applications .

Enzyme Inhibition Studies

MHS has also been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. One notable study focused on its effect on phosphodiesterase (PDE) enzymes, which play a significant role in cellular signaling.

Table 2: Enzyme Inhibition by this compound

Enzyme TypeInhibition (%) at 50 µMIC₅₀ (µM)
PDE46525
PDE55040

The results suggest that MHS is a moderate inhibitor of PDE4 and PDE5, which could have implications for treating conditions such as erectile dysfunction and inflammatory diseases .

Case Studies and Therapeutic Potential

  • Case Study on Inflammation : A clinical trial assessed the efficacy of MHS in reducing inflammation in patients with rheumatoid arthritis. Results showed a significant reduction in inflammatory markers after four weeks of treatment, suggesting that MHS may serve as an adjunct therapy for inflammatory conditions.
  • Anticancer Properties : Preliminary research indicates that MHS may possess anticancer properties. In vitro studies demonstrated that MHS can induce apoptosis in cancer cell lines, particularly in breast and colon cancer cells. Further investigation is required to elucidate the mechanisms involved.

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